molecular formula C18H26O12 B14125878 Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)

Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)

Cat. No.: B14125878
M. Wt: 434.4 g/mol
InChI Key: INECIFOTGMOUMW-UHFFFAOYSA-N
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Description

MFCD30062872, also known as 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane, is a chemical compound with the molecular formula C₁₈H₂₆O₁₂ and a molecular weight of 434.39 g/mol . This compound is characterized by its unique structure, which includes multiple dioxolane rings, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}ethane
  • 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}butane

Uniqueness

1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane is unique due to its specific arrangement of dioxolane rings and the central propane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C18H26O12

Molecular Weight

434.4 g/mol

IUPAC Name

4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3

InChI Key

INECIFOTGMOUMW-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3

Origin of Product

United States

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